

An In-depth Technical Guide to Pivalanilide: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-N-phenylpropanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pivalanilide, a versatile chemical compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its properties, synthesis, and the current understanding of its biological significance, with a focus on presenting clear, actionable information for laboratory and research settings.

Discovery and History

While the exact date and original discoverer of pivalanilide are not prominently documented in readily available scientific literature, its synthesis is considered a classic and well-established example of amide formation. The compound, also known as N-phenylpivalamide, has likely been synthesized and characterized through the straightforward acylation of aniline with pivaloyl chloride for many decades. Pivaloyl chloride itself became more accessible following developments in the production of pivalic acid. The primary route for pivalanilide synthesis remains the direct amidation of pivaloyl chloride with aniline, a method widely documented in chemical literature.^[1] This reaction is a fundamental example of nucleophilic acyl substitution.^[1]

Physicochemical Properties

Pivalanilide is a solid at room temperature with the chemical formula $C_{11}H_{15}NO$.^[2] Its molecular structure features a bulky tert-butyl group attached to the carbonyl carbon of the amide, which influences its physical and chemical properties, such as steric hindrance and solubility.

Table 1: Physicochemical Properties of Pivalanilide

Property	Value	Reference
Molecular Weight	177.25 g/mol	^[2]
Appearance	Solid powder	^[2]
Melting Point	130-133 °C	
Boiling Point	323.5 ± 11.0 °C	
Density	1.0 ± 0.1 g/cm ³	
Solubility	Soluble in DMSO	^[2]
logP	2.31	
Exact Mass	177.1154	^[2]

Synthesis of Pivalanilide

The most common and direct method for the synthesis of pivalanilide is the reaction of pivaloyl chloride with aniline.^[1] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- Aniline
- Pivaloyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine or pyridine

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvent for recrystallization (e.g., ethanol, or a mixture of ethyl acetate and hexanes)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in anhydrous dichloromethane.
- **Addition of Pivaloyl Chloride:** Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.
- **Work-up:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude pivalanilide.

- Purify the crude product by recrystallization from a suitable solvent or solvent system to yield pure pivalanilide as a crystalline solid.

A generalized workflow for the synthesis and purification of pivalanilide.

Mechanism of Action and Signaling Pathways

Currently, there is a notable lack of direct research into the specific mechanism of action or signaling pathway involvement of pivalanilide itself. The majority of biological studies have focused on derivatives of pivalanilide.

It is crucial to distinguish the biological activities of these derivatives from the parent compound. For instance, certain pivalanilide derivatives have been investigated for their potential as:

- **Fungicides:** Some structurally related compounds act as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi.
- **Anticancer Agents:** Research into other amide-containing small molecules has explored their potential to modulate pathways involved in cancer progression. For example, unrelated compounds with some structural similarities have been shown to act as histone deacetylase (HDAC) inhibitors or to affect apoptosis-related proteins like Bcl-2 and Caspase-8. However, these findings are not directly applicable to pivalanilide without specific experimental validation.

Therefore, while pivalanilide serves as a valuable scaffold in medicinal chemistry for the development of biologically active molecules, its own intrinsic biological activity and mechanism of action remain an area for future investigation.

The role of pivalanilide as a scaffold in a typical drug discovery process.

Conclusion

Pivalanilide is a foundational molecule in organic synthesis, with a straightforward and well-understood preparation. Its physicochemical properties are well-characterized, making it a reliable building block for more complex molecules. While the historical details of its initial discovery are not widely chronicled, its importance in modern chemistry is evident from its use as a precursor in various synthetic endeavors, including the development of potentially

bioactive compounds. Future research is needed to elucidate any intrinsic biological activity and specific mechanisms of action of pivalanilide itself, which could open new avenues for its application in drug discovery and development.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Pivalanilide: Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b372301#pivalanilide-discovery-and-history]

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